molecular formula C15H14N4OS B2872394 1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013769-05-5

1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2872394
CAS RN: 1013769-05-5
M. Wt: 298.36
InChI Key: GEXKSACXPBHUFA-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods and has been researched for its mechanism of action, biochemical effects, and physiological effects.

Scientific Research Applications

Polarographic Behavior and Electrochemical Studies

Compounds similar to 1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide have been studied for their polarographic behavior, which is crucial in understanding their electrochemical properties. The polarographic reduction of such compounds reveals insights into their electron transfer mechanisms, offering potential applications in designing electrochemical sensors or probes (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

Synthesis and Chemical Reactions

The reactivity of these compounds with various reagents has been explored, demonstrating their versatility in chemical synthesis. For instance, reactions involving thiourea in dimethylformamide have led to the formation of novel compounds through mechanisms like ANRORC rearrangement, showcasing the potential for creating diverse chemical libraries for further study (Ledenyova et al., 2018).

Biological Activities and Applications

Research on derivatives of 1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide has shown promising biological activities, including antimicrobial and anticancer properties. For example, novel analogs have displayed significant antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Palkar et al., 2017). Additionally, the synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities, further indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).

Structural and Crystallographic Studies

The crystal structure and molecular interactions of related compounds have been investigated, providing valuable information on their conformation and stability. Such studies are fundamental in drug design, allowing researchers to predict and enhance the binding affinity of these compounds to biological targets (Prabhuswamy et al., 2016).

properties

IUPAC Name

1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-8-12(18-19(10)2)14(20)17-15-16-13(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKSACXPBHUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide

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